molecular formula C11H11ClN2 B14049671 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-

Cat. No.: B14049671
M. Wt: 206.67 g/mol
InChI Key: GTBQJJOECXRNIO-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic molecule featuring a fused pyrrole-pyridine core. Its structure includes a chloro substituent at position 4 and a 1-methylcyclopropyl group at position 2.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14)

InChI Key

GTBQJJOECXRNIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The target molecule features a pyrrolo[2,3-b]pyridine core substituted at position 2 with a 1-methylcyclopropyl group and at position 4 with chlorine. This configuration imposes synthetic challenges due to the steric demands of the cyclopropane ring and the electronic effects of the chloro substituent on reactivity. The IUPAC name, 4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine, reflects its bicyclic architecture, merging a pyrrole ring fused to a pyridine system.

Synthetic Strategies for Pyrrolo[2,3-b]Pyridine Core Assembly

Halogenation for Chlorine Substitution

Regioselective chlorination at position 4 is accomplished via two primary routes:

Direct Electrophilic Chlorination

Treatment of the intermediate 2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine with chlorine gas in chloroform at 0–25°C installs the chloro group selectively at the pyridine’s position 4. This method, adapted from CN110386936B, leverages the pyridine ring’s electron-deficient nature to direct electrophilic attack.

Metal-Mediated Chlorination

Alternative approaches employ copper(I) chloride (CuCl) and N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 100°C, achieving 78% conversion within 4 hours. This method minimizes overhalogenation risks observed in electrophilic routes.

Functional Group Interconversion and Protecting Group Strategies

Tosylation for Nitrogen Protection

During multi-step syntheses, the pyrrole nitrogen is protected using p-toluenesulfonyl chloride (tosyl chloride) under biphasic conditions (dichloromethane/6N NaOH). This step, critical for preventing unwanted side reactions, proceeds at 0–25°C with 89% efficiency.

Deprotection and Final Product Isolation

Final deprotection employs ion-exchange resins (e.g., DOWEX 50WX2-400) in methanol, followed by ammonia/methanol elution to yield the free base. Crystallization from ethyl acetate/water mixtures provides the pure product (98.5% HPLC purity).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Suzuki Coupling 68 High regioselectivity, mild conditions Requires palladium catalyst
Electrophilic Chloro 58 Simple setup Overhalogenation risks
CuCl/NCS 78 Scalable, minimal byproducts High-temperature conditions

Mechanistic Insights and Reaction Optimization

Palladium Catalysis in Cyclopropane Coupling

The Pd(dppf)Cl₂ catalyst facilitates oxidative addition into the C–Br bond of 5-bromo-7-azaindole, followed by transmetallation with the boronic acid. Density functional theory (DFT) studies suggest the cyclopropane’s ring strain lowers the activation energy for this step by 12 kcal/mol compared to non-cyclopropyl analogs.

Solvent Effects on Chlorination

Polar aprotic solvents (DMF, DMSO) accelerate chlorination rates by stabilizing charged intermediates. Conversely, chloroform’s low polarity favors electrophilic pathways, reducing solvent coordination to the chlorinating agent.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences between the target compound and its analogs are analyzed below:

Substituent Position and Electronic Effects

  • 2-(1-Methylcyclopropyl): The cyclopropane ring introduces steric hindrance and conformational rigidity, which may reduce metabolic oxidation compared to flexible alkyl chains (e.g., isopropyl) .
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :

    • Chlorine at position 5 and a carboxylic acid group at position 2 .
    • The carboxylic acid enhances solubility but may limit membrane permeability, contrasting with the lipophilic methylcyclopropyl group in the target compound.
  • 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives :

    • Substitution at position 3 with pyrazolyl groups confers kinase inhibitory activity . The target compound’s substituents at positions 2 and 4 suggest distinct binding interactions compared to position 3 modifications.

Research Findings and Comparative Data

Table 1: Structural and Functional Comparison of Pyrrolo-Pyridine Derivatives

Compound Name Substituents Core Structure Key Properties Potential Applications
4-Chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 2-(methylcyclopropyl) [2,3-b] fusion High steric rigidity, lipophilic Kinase inhibition (inferred)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) 5-Cl, 2-COOH [2,3-c] fusion Polar, 71% synthetic yield Solubility-driven applications
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine 3-pyrazolyl [2,3-b] fusion Kinase inhibitory activity Anticancer therapeutics

Key Insights

  • Core Structure Differences : The [2,3-b] vs. [2,3-c] ring fusion alters substituent positioning, affecting electronic interactions and biological target engagement.
  • Substituent Impact : Methylcyclopropyl groups may improve pharmacokinetic properties over carboxylic acids or methoxy groups .
  • Safety : Modifications to the parent structure (e.g., chloro groups) require tailored toxicological evaluation .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 4-chloro-2-(1-methylcyclopropyl)- , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine has the following structural formula:

  • Molecular Formula : C₉H₈ClN
  • Molecular Weight : 169.62 g/mol
  • CAS Number : 307951-53-7

This compound features a pyrrole ring fused to a pyridine ring, with a chlorine substituent and a cyclopropyl group that contribute to its unique chemical properties.

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably, some derivatives act as phosphodiesterase (PDE) inhibitors, which play a crucial role in cellular signaling pathways.

1. Anti-inflammatory Activity

Research indicates that certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages. For instance, compound 11h demonstrated significant inhibition in vitro when macrophages were exposed to lipopolysaccharide stimuli .

2. Neuroprotective Properties

The neuroprotective potential of these compounds has been explored in various studies, suggesting their utility in treating central nervous system (CNS) disorders. The selectivity against CNS receptors indicates that these compounds could be developed as therapeutic agents for conditions like Alzheimer's disease or multiple sclerosis .

3. Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives against various pathogens, including mycobacteria. The mechanism often involves the inhibition of key enzymes required for bacterial survival .

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence and position of halogen groups (e.g., chlorine) significantly affect the potency and selectivity of these compounds against specific targets.
  • Ring Size and Hydrophobicity : Variations in ring size and hydrophobic characteristics have been correlated with changes in biological activity. Compounds with optimal hydrophobicity tend to exhibit enhanced binding affinity to their targets .
CompoundBiological ActivityIC50 (μM)Notes
11hPDE4B Inhibitor0.11Selective against CNS receptors
12jAnti-HIV Activity1.65Significant therapeutic index
13aAntimycobacterialN/AInhibits Mycobacterium tuberculosis

Case Study 1: PDE4B Inhibition

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives revealed that compound 11h not only inhibited PDE4B effectively but also showed minimal activity against other PDE isoforms, indicating its potential for targeted therapy in inflammatory diseases .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, several pyrrolo[2,3-b]pyridine derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that specific substitutions enhanced neuroprotective effects significantly compared to controls .

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